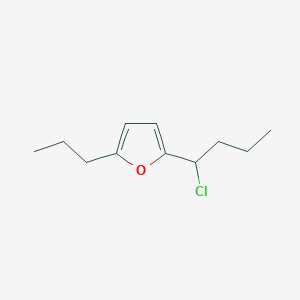

2-(1-Chlorobutyl)-5-propylfuran

Description

Significance of Furan (B31954) Ring System in Heterocyclic Synthesis and Theoretical Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov This structural motif is of fundamental importance in heterocyclic chemistry due to its prevalence in a vast array of natural products and biologically active compounds. chemicalbook.com The furan nucleus serves as a versatile synthetic intermediate, or synthon, in the construction of more complex molecular architectures. acs.org Its ability to undergo a wide range of chemical transformations makes it a valuable building block for organic chemists. acs.org

From a theoretical standpoint, the furan ring provides an excellent model for studying the principles of aromaticity in heterocyclic systems. According to Hückel's rule, furan is aromatic as the oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of six delocalized electrons. chemicalbook.com However, the aromaticity of furan is considered to be modest when compared to benzene (B151609), as well as other five-membered heterocycles like thiophene and pyrrole. spectrabase.com This reduced aromatic character is attributed to the higher electronegativity of the oxygen atom, which holds its lone pair more tightly, thus reducing the ease of delocalization. chemicalbook.comnih.gov This intermediate aromaticity is a key factor governing the reactivity of the furan ring.

Research Landscape of Substituted Furans: Aromaticity, Reactivity, and Synthetic Challenges

The investigation of substituted furans is a dynamic area of research, driven by the desire to fine-tune the properties of the furan core for specific applications. The nature and position of substituents on the furan ring significantly influence its aromaticity and, consequently, its chemical reactivity.

Aromaticity and Reactivity:

The reactivity of the furan ring is a direct consequence of its electronic structure. The oxygen heteroatom donates electron density to the ring, making it more electron-rich than benzene and thus highly susceptible to electrophilic attack. spectrabase.comacs.org Electrophilic aromatic substitution reactions on furan are significantly faster than on benzene and often proceed under milder conditions. acs.orgpearson.com

The regioselectivity of these reactions is a well-studied phenomenon. Electrophilic substitution predominantly occurs at the 2- and 5-positions (the carbons adjacent to the oxygen atom). quora.comonlineorganicchemistrytutor.com This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during the reaction, which can be depicted through a larger number of resonance structures compared to attack at the 3- or 4-positions. quora.comchemicalbook.com

The presence of alkyl and halogen substituents, as in 2-(1-Chlorobutyl)-5-propylfuran, further modulates this reactivity. Alkyl groups are electron-donating and can further activate the ring towards electrophilic substitution, while halogens can have a more complex effect, exhibiting both inductive electron-withdrawing and resonance electron-donating properties.

Synthetic Challenges:

Despite the numerous synthetic methods available for the preparation of furans, the regioselective synthesis of polysubstituted furans remains a significant challenge. acs.org Many traditional methods lack the flexibility to introduce a variety of different substituents in a controlled manner. acs.org Modern synthetic strategies often focus on developing modular approaches that allow for the programmed introduction of different functional groups onto the furan ring. acs.org

The synthesis of halogenated furans requires careful control of reaction conditions to avoid polyhalogenation, as the furan ring is highly reactive towards halogens like bromine and chlorine. pharmaguideline.com

Rationale for Investigating this compound: A Research-Oriented Perspective

The specific compound this compound presents a unique combination of structural features that make it a compelling target for chemical research. The rationale for its investigation can be broken down into several key areas:

Probing Structure-Reactivity Relationships: The presence of two different alkyl groups at the 2- and 5-positions, along with a chlorine atom on the butyl side chain, provides a model system to study the interplay of steric and electronic effects on the reactivity of the furan ring. The chloroalkyl group, in particular, can serve as a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions, allowing for the creation of a library of novel furan derivatives.

Development of Synthetic Methodologies: The synthesis of this compound itself presents a synthetic challenge in achieving the desired regioselectivity and controlling the introduction of the chloroalkyl side chain. Research into its synthesis could lead to the development of new and efficient methods for the preparation of functionalized alkylfurans.

Potential Applications in Materials Science and Medicinal Chemistry: Halogenated organic compounds are known to exhibit a wide range of biological activities and are important components in many pharmaceuticals and agrochemicals. nih.gov Furthermore, substituted furans are being explored for their potential in materials science. acs.org While the specific properties of this compound are not yet established, its structure suggests that it could be a valuable intermediate in the synthesis of new compounds with interesting biological or material properties.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, its physicochemical and spectroscopic properties can be predicted based on the known characteristics of similar substituted furans. The following tables present hypothetical but realistic data for this compound, which would be the subject of empirical verification in a research setting.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₇ClO |

| Molecular Weight | 200.71 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 220-240 °C at 760 mmHg |

| Density | Estimated 1.0 - 1.1 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); insoluble in water. |

Table 2: Hypothetical ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.15 | d | 1H | Furan H-3 |

| 5.95 | d | 1H | Furan H-4 |

| 4.60 | t | 1H | -CHCl- |

| 2.55 | t | 2H | -CH₂- (propyl) |

| 1.80-1.95 | m | 2H | -CH₂- (butyl) |

| 1.60-1.75 | m | 2H | -CH₂- (propyl) |

| 1.40-1.55 | m | 2H | -CH₂- (butyl) |

| 0.95 | t | 3H | -CH₃ (propyl) |

| 0.90 | t | 3H | -CH₃ (butyl) |

Table 3: Hypothetical ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Furan C-5 |

| 152.5 | Furan C-2 |

| 107.0 | Furan C-4 |

| 106.0 | Furan C-3 |

| 65.0 | -CHCl- |

| 38.0 | -CH₂- (butyl) |

| 29.5 | -CH₂- (propyl) |

| 22.5 | -CH₂- (propyl) |

| 20.0 | -CH₂- (butyl) |

| 13.9 | -CH₃ (propyl) |

| 13.7 | -CH₃ (butyl) |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200/202 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 165 | 100 | [M - Cl]⁺ |

| 137 | 40 | [M - C₄H₈Cl]⁺ |

| 123 | 60 | [M - C₃H₇ - Cl]⁺ |

| 95 | 50 | [C₅H₃O-CH₂CH₃]⁺ |

Structure

3D Structure

Properties

CAS No. |

96212-20-3 |

|---|---|

Molecular Formula |

C11H17ClO |

Molecular Weight |

200.70 g/mol |

IUPAC Name |

2-(1-chlorobutyl)-5-propylfuran |

InChI |

InChI=1S/C11H17ClO/c1-3-5-9-7-8-11(13-9)10(12)6-4-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

HVQLVRGVJDLHFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(O1)C(CCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 1 Chlorobutyl 5 Propylfuran

Retrosynthetic Analysis and Strategic Disconnections for the 2-(1-Chlorobutyl)-5-propylfuran Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meamazonaws.com For a disubstituted furan (B31954) like this compound, the primary disconnections involve the carbon-carbon bonds linking the substituents to the furan ring and the carbon-chlorine bond of the chlorobutyl group.

Two principal retrosynthetic strategies emerge:

Furan Functionalization Strategy: This common approach begins with a pre-existing furan ring and introduces the substituents in a stepwise manner. The key disconnections are the C2-C(butyl) and C5-C(propyl) bonds. A further disconnection of the C-Cl bond in the 1-chlorobutyl group leads to a more synthetically accessible alcohol precursor, 2-(1-hydroxybutyl)-5-propylfuran. This pathway is generally preferred due to the high reactivity of the furan ring towards electrophilic substitution. chemicalbook.com

Furan Annulation Strategy: This approach involves constructing the furan ring itself from an acyclic precursor. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is the most prominent method in this category. wikipedia.orgorganic-chemistry.org This would require the synthesis of undecane-2,5-dione (B13768415) as the key intermediate, which would then be cyclized to form the 2-butyl-5-propylfuran (B12909765) scaffold, followed by chlorination.

The introduction of a propyl group at the C5 (or C2) position of a furan ring can be accomplished through several methods, primarily involving electrophilic substitution.

Friedel-Crafts Acylation followed by Reduction: This is a reliable two-step method. The furan ring is first acylated with propanoyl chloride (CH₃CH₂COCl) in the presence of a mild Lewis acid catalyst. The resulting 2-propanoylfuran can then be reduced to 2-propylfuran (B1361053). Common reduction methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid), though the latter's strongly acidic conditions can be detrimental to the sensitive furan ring. rsc.org

Direct Friedel-Crafts Alkylation: While seemingly more direct, the alkylation of furan with a propyl halide (e.g., 1-propyl chloride) and a Lewis acid catalyst is often problematic. rsc.orgquora.com Issues include polyalkylation, as the newly introduced electron-donating alkyl group further activates the ring, and carbocation rearrangements, which can lead to the formation of isopropyl-substituted isomers. vaia.comstudysmarter.co.uk

The 1-chlorobutyl group contains a stereocenter at the carbon bearing the chlorine atom. Its installation requires careful strategic planning to control both regiochemistry (attachment at C2) and stereochemistry.

Acylation-Reduction-Chlorination Sequence: This is the most plausible and controllable route.

Friedel-Crafts Acylation: Starting with 2-propylfuran, a Friedel-Crafts acylation with butanoyl chloride (CH₃CH₂CH₂COCl) would regioselectively install the butanoyl group at the vacant C5 position.

Reduction to Alcohol: The resulting ketone, 2-butanoyl-5-propylfuran, is then reduced to the secondary alcohol, 2-(1-hydroxybutyl)-5-propylfuran. This reduction can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄). This step creates a racemic mixture of the (R)- and (S)-alcohols unless a stereoselective reducing agent or a chiral catalyst is employed.

Chlorination of Alcohol: The final step is the conversion of the hydroxyl group to a chlorine atom. This can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction typically proceeds with inversion or retention of configuration depending on the mechanism, but often results in a racemic product if starting from a racemic alcohol. Achieving high stereoselectivity in this final step would necessitate an asymmetric synthesis approach from the outset. rsc.org

Direct Functionalization Routes to this compound

Direct functionalization aims to form the C-C and C-X bonds in fewer steps, often through modern catalytic methods. researchgate.net

Furan is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. chemicalbook.com This reactivity is significantly greater than that of benzene (B151609). chemicalbook.com Direct alkylation could theoretically be used to introduce both the propyl and chlorobutyl groups. However, using a 1-chlorobutyl halide directly in a Friedel-Crafts reaction is generally not feasible due to the high reactivity of the halide, which can lead to competing reactions and decomposition. The more controlled, stepwise approach via acylation is preferred.

Friedel-Crafts reactions are cornerstone transformations for functionalizing aromatic rings. acs.org Due to furan's high nucleophilicity, these reactions can often be performed under much milder conditions than those required for benzene. quora.comyoutube.com

Mechanism: The reaction proceeds via electrophilic aromatic substitution.

A Lewis acid catalyst (e.g., AlCl₃, BF₃, SnCl₄) activates an acyl halide or alkyl halide to generate a highly electrophilic acylium ion ([R-C=O]⁺) or carbocation ([R]⁺).

The π-system of the furan ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as an oxocarbenium ion (or a sigma complex). youtube.com

A proton is then eliminated from the ring, restoring aromaticity and yielding the substituted furan product. vaia.com

The high reactivity of furan means that strong Lewis acids like AlCl₃ can sometimes cause polymerization or ring-opening. rsc.org Therefore, milder catalysts such as SnCl₄, ZnCl₂, or even strong protic acids are often employed for furan acylations.

Table 1: Representative Friedel-Crafts Acylations on Furan Scaffolds

This table illustrates typical conditions for the acylation step, a key transformation in the synthesis of the target molecule's precursors.

| Furan Substrate | Acylating Agent | Catalyst | Solvent | Typical Yield (%) |

| Furan | Propanoyl Chloride | SnCl₄ | Dichloromethane | ~85-95% |

| Furan | Butanoyl Chloride | BF₃·OEt₂ | Dichloromethane | ~80-90% |

| 2-Propylfuran | Butanoyl Chloride | SnCl₄ | Carbon Disulfide | ~75-85% |

| 2-Methylfuran (B129897) | Acetyl Chloride | ZnCl₂ | Acetic Anhydride | ~90% |

Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 position (α-position). chemicalbook.com This regioselectivity is governed by the stability of the cationic intermediate formed upon electrophilic attack.

Attack at C2: The positive charge is delocalized over three atoms, including the oxygen, resulting in three significant resonance structures. The ability of the oxygen to participate in resonance provides substantial stabilization. youtube.comyoutube.com

Attack at C3: The positive charge is delocalized over only two carbon atoms. The oxygen atom cannot directly stabilize the adjacent positive charge through resonance, leading to a less stable intermediate. chemicalbook.com

When the furan ring is already substituted, the existing group directs the next substitution. An electron-donating group like the propyl group at the C2 position is an ortho-para director. In the context of the furan ring, it strongly activates the C5 position for the second electrophilic attack. Therefore, the Friedel-Crafts acylation of 2-propylfuran with butanoyl chloride is expected to yield the desired 2-propyl-5-butanoylfuran with high regioselectivity. researchgate.net

Table 2: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans

This table demonstrates the directing effect of an existing alkyl group on a subsequent electrophilic substitution.

| Substrate | Reagent | Conditions | Major Product | Minor Product(s) |

| 2-Methylfuran | Acetic Anhydride | H₃PO₄ | 2-Acetyl-5-methylfuran | 2-Acetyl-3-methylfuran |

| 2-Propylfuran | Butanoyl Chloride | SnCl₄ | 2-Butanoyl-5-propylfuran | Minimal other isomers |

| Furan | 1-Bromopropane | AlCl₃ (mild) | 2-Propylfuran | 3-Propylfuran, 2,5-Dipropylfuran |

Atom-Transfer Radical Addition and Related Halogenation Methodologies for Furan Systems

Atom-transfer radical addition (ATRA) represents a powerful method for the formation of carbon-halogen bonds, and its principles can be applied to the synthesis of halogenated furans. mdpi.com This process typically involves the generation of a radical species that can then abstract a halogen atom from a suitable donor. nih.govyoutube.com While direct ATRA reactions on furan systems for the specific synthesis of this compound are not extensively documented, the underlying principles of radical and atom transfer halogenation provide a viable synthetic pathway. nih.gov

The general mechanism of an ATRA reaction involves the catalyzed addition of a halogenated compound across a double bond. mdpi.comchemrxiv.org In the context of furan, which possesses aromatic character, the reaction would likely proceed via a radical substitution pathway rather than addition to a double bond within the ring. The halogenation of furans can be sensitive, as the ring is susceptible to opening and polymerization under harsh conditions. quimicaorganica.org Therefore, mild radical conditions are preferable.

The table below outlines a conceptual application of ATRA principles for the synthesis of a halogenated furan derivative.

| Step | Description | Reagents |

| 1 | Radical Initiation | A radical initiator (e.g., AIBN) generates a radical species. |

| 2 | Hydrogen Abstraction | The initiator radical abstracts a hydrogen atom from the alkyl side chain of a precursor like 2-butyl-5-propylfuran, forming an alkyl radical. |

| 3 | Halogen Atom Transfer | A halogen atom donor (e.g., a carbon tetrahalide) transfers a halogen atom to the alkyl radical, forming the desired halogenated product and a new radical species that continues the chain reaction. rsc.org |

It is crucial to control the reaction conditions to favor the desired halogenation at the benzylic-like position of the butyl group attached to the furan ring, leveraging the stability of the resulting radical intermediate. The efficiency of the halogen atom transfer is influenced by factors such as the carbon-halogen bond dissociation energy of the donor and the polarity of the reaction medium. rsc.org

Catalytic Approaches to the Synthesis of Alkylated Chlorofurans

Catalytic methods offer efficient and selective routes to functionalized furans, including alkylated chlorofurans. These approaches often utilize transition metal catalysts to facilitate the formation of carbon-carbon and carbon-halogen bonds. researchgate.netosi.lvdntb.gov.ua

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the direct C-H alkylation of furans with alkyl halides provides a route to introduce alkyl chains onto the furan ring. nih.gov A general strategy could involve the initial synthesis of 2-propylfuran, followed by a palladium-catalyzed C-H alkylation at the 5-position with a suitable butyl halide. Subsequent chlorination at the benzylic position of the butyl group would yield the target compound. The regioselectivity of the initial alkylation is a key consideration, with electron-withdrawing groups on the furan ring often favoring α-functionalization. nih.gov

Alternatively, catalytic halogenation can be employed. While direct chlorination of an alkylated furan can be challenging due to potential side reactions, catalytic methods using milder chlorinating agents can improve selectivity. For example, gold(III) catalysts have been shown to effect the synthesis of 3-halofurans through 1,2-halogen migrations. organic-chemistry.org While not directly applicable to the synthesis of this compound, this demonstrates the potential of catalysis in controlling the regioselectivity of furan halogenation.

The following table summarizes potential catalytic strategies for the synthesis of the target compound.

| Strategy | Description | Catalyst Example |

| Sequential C-H Alkylation and Chlorination | Palladium-catalyzed C-H alkylation of 2-propylfuran followed by selective chlorination of the butyl side chain. | Pd(PPh₃)₄ with a suitable ligand for alkylation. nih.gov |

| Coupling of a Halogenated Furan | Suzuki or Stille coupling of a 2-chloro-5-propylfuran with a butyl-containing organometallic reagent, followed by side-chain chlorination. | Palladium catalysts. |

| Direct Catalytic Chloroalkylation | A hypothetical one-step process involving a catalyst that facilitates both alkylation and chlorination. | Development of such a catalyst would be a significant synthetic advancement. |

Multi-Step Synthetic Sequences Employing Furan Derivatives as Intermediates

Transformation of Pre-functionalized Furan Scaffolds (e.g., from Furfural (B47365) or Halogenated Furans)

Furfural, a bio-based platform chemical, serves as a versatile starting material for the synthesis of a wide array of furan derivatives. google.comacs.org A plausible synthetic route to this compound starting from furfural could involve several key transformations.

One potential sequence is outlined below:

Acylation of Furan: Friedel-Crafts acylation of furan with butyryl chloride would yield 2-butyrylfuran (B1583826).

Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone functionality in 2-butyrylfuran would provide 2-butylfuran.

Acylation at the 5-position: A second Friedel-Crafts acylation with propionyl chloride would introduce the propyl group at the 5-position, yielding 2-butyl-5-propionylfuran.

Reduction of the Second Ketone: Reduction of the propionyl group would lead to 2-butyl-5-propylfuran.

Chlorination: Selective chlorination of the benzylic position of the butyl group would furnish the final product.

Halogenated furans are also valuable intermediates. For example, 2-bromofuran (B1272941) can undergo a variety of cross-coupling reactions to introduce the alkyl substituents.

| Starting Material | Key Transformations |

| Furfural | 1. Conversion to furan. google.com 2. Sequential Friedel-Crafts acylations and reductions to introduce the butyl and propyl groups. 3. Selective chlorination. |

| 2-Bromofuran | 1. Suzuki or Stille coupling to introduce the propyl group at the 5-position. 2. A second coupling reaction to introduce the butyl group at the 2-position. 3. Selective chlorination of the butyl group. |

| 2,5-Dibromofuran | Stepwise cross-coupling reactions with appropriate alkyl organometallic reagents to introduce the propyl and butyl groups. |

Cyclization Reactions Leading to the Furan Ring with Pre-installed Substituents

The construction of the furan ring itself through cyclization reactions provides a powerful alternative to the functionalization of a pre-existing furan core. acs.orgacs.orgyoutube.com The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic example. studysmarter.co.uk To synthesize this compound via this method, a suitably substituted 1,4-dicarbonyl precursor would be required.

A conceptual retrosynthetic analysis is as follows:

Target: this compound

Precursor (via chlorination): 2-Butyl-5-propylfuran

Precursor (via Paal-Knorr): A 1,4-diketone that upon cyclization and dehydration would yield 2-butyl-5-propylfuran. An example would be undecane-2,5-dione.

Modern variations of furan synthesis offer greater flexibility. For instance, N-heterocyclic carbene-catalyzed cross-coupling and cyclization of ynenones with aldehydes can produce highly substituted furans. acs.org Iron-catalyzed domino processes have also been developed for the synthesis of α-carbonyl furan derivatives. acs.org

The following table highlights some cyclization strategies.

| Cyclization Method | Description |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of a 1,4-diketone. youtube.comstudysmarter.co.uk |

| Feist-Benary Furan Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. studysmarter.co.uk |

| Palladium-Catalyzed Cyclization | Cyclization of acetylenic ketones can lead to substituted furans. acs.org |

| N-Heterocyclic Carbene Catalysis | Coupling of ynenones and aldehydes to form multifunctionalized furans. acs.org |

Stereochemical Considerations in Multi-Step Synthesis of Chiral Furan Derivatives

The compound this compound possesses a chiral center at the carbon atom bearing the chlorine atom. Consequently, its synthesis can lead to a racemic mixture of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of this compound is a significant challenge and an area of active research in organic chemistry. scilit.comresearchgate.net

Several strategies can be envisioned to control the stereochemistry:

Asymmetric Catalysis: The use of a chiral catalyst during a key bond-forming step, such as the alkylation or chlorination, could induce enantioselectivity. For example, chiral iodoarene catalysts have been used for the enantioselective synthesis of β,β-difluoroalkyl bromides. nih.gov A similar approach could potentially be adapted for the chlorination step.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.

Kinetic Resolution: A racemic mixture of an intermediate or the final product can be subjected to a reaction that selectively consumes one enantiomer, leaving the other enriched. Chemoenzymatic kinetic resolution is a powerful tool in this regard. researchgate.net

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as a carbohydrate, can provide a pre-defined stereocenter that is incorporated into the final product. scilit.comresearchgate.netresearchgate.net

The development of facile methodologies for accessing substituted chiral furans is an important area of organic synthesis due to the prevalence of such motifs in natural products and bioactive compounds. scilit.comresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches in Furan Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in furan chemistry, driven by the desire for more environmentally benign and sustainable processes. rsc.orgacs.orgrsc.orgnih.gov Furan derivatives, particularly those derived from biomass like furfural, are at the forefront of the transition from petroleum-based feedstocks to renewable resources. rsc.org

Key green chemistry considerations in the synthesis of this compound include:

Use of Renewable Feedstocks: Utilizing biomass-derived starting materials such as furfural aligns with the principle of using renewable resources. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cyclization and addition reactions are often more atom-economical than substitution reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions, as it reduces waste generation. nih.gov This includes the use of biocatalysts (enzymes), which can operate under mild conditions and often exhibit high selectivity. acs.orgnih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

The development of enzymatic polymerization for the synthesis of furan-based polyesters is a testament to the progress in applying green chemistry to furan derivatives. acs.orgnih.gov These principles can be applied to the synthesis of smaller molecules as well, for instance, by employing enzyme-catalyzed steps or by designing one-pot reactions that minimize purification steps and solvent usage.

Mechanistic Investigations into the Reactivity Profiles of 2 1 Chlorobutyl 5 Propylfuran

Reaction Pathways and Kinetics of Electrophilic Substitution on the Furan (B31954) Ring

The furan ring in 2-(1-chlorobutyl)-5-propylfuran is activated towards electrophilic substitution due to the electron-donating nature of the oxygen atom and the alkyl substituents. The substitution reactions are expected to be facile, often proceeding at low temperatures.

Influence of Propyl and Chlorobutyl Substituents on Furan Reactivity and Regioselectivity

The propyl and 1-chlorobutyl groups at the 2 and 5 positions of the furan ring play a crucial role in directing the regioselectivity of electrophilic substitution. Both are ortho-, para-directing in aromatic systems, which translates to the 3- and 4-positions of the furan ring. The propyl group is a simple alkyl group and is electron-donating through an inductive effect, thereby activating the furan ring towards electrophilic attack.

Electrophilic attack will preferentially occur at the 3- or 4-position, as the 2- and 5-positions are already substituted. The electronic effects of the existing substituents will determine the preferred site of attack. The propyl group at the 5-position will activate the adjacent 4-position, while the 1-chlorobutyl group at the 2-position will have a less activating, or even slightly deactivating, influence on the adjacent 3-position due to the electron-withdrawing chlorine. Consequently, electrophilic substitution is most likely to occur at the 4-position.

Formation of Reactive Intermediates in Furan Electrophilic Chlorination Reactions

The electrophilic chlorination of furans typically proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. In the case of this compound, the attack of an electrophile (E+) at the 4-position would lead to the formation of a carbocation with the positive charge delocalized over the furan ring and the oxygen atom.

The stability of this intermediate is enhanced by the electron-donating propyl group at the 5-position. The subsequent loss of a proton from the 4-position restores the aromaticity of the furan ring, yielding the 4-substituted product. It is also plausible that under certain conditions, addition reactions could compete with substitution, leading to non-aromatic products, a known phenomenon in furan chemistry.

Nucleophilic Substitution Reactions of the 1-Chlorobutyl Moiety

The presence of a chlorine atom on the butyl side chain opens up pathways for various nucleophilic substitution reactions. The secondary nature of the carbon to which the chlorine is attached allows for competition between different substitution mechanisms.

Intra- and Intermolecular Substitution Pathways (e.g., SN1, SN2, SNi Mechanisms)

The 1-chlorobutyl group can undergo nucleophilic substitution via SN1, SN2, or SNi mechanisms, depending on the reaction conditions and the nature of the nucleophile.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) pathway would involve the initial departure of the chloride ion to form a secondary carbocation at the 1-position of the butyl chain. This carbocation would be stabilized by resonance with the adjacent furan ring. The oxygen atom of the furan ring can participate in delocalizing the positive charge, making this a favorable pathway, especially in the presence of a polar, protic solvent.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) mechanism would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center. This pathway would be favored by strong, unhindered nucleophiles and polar, aprotic solvents. The steric hindrance from the furan ring and the propyl group might slightly disfavor this pathway compared to a less substituted alkyl halide.

SNi Mechanism: An internal nucleophilic substitution (SNi) mechanism is also a possibility, particularly in reactions with reagents like thionyl chloride, where the reagent itself can deliver the nucleophile to the carbocationic intermediate.

Reactivity with Various Nucleophiles for Derivatization

The 1-chlorobutyl moiety is a versatile handle for the derivatization of the parent furan. A wide range of nucleophiles can be employed to introduce new functional groups.

| Nucleophile | Product Functional Group | Potential Reaction Pathway |

| Hydroxide (OH⁻) | Alcohol | SN1 or SN2 |

| Alkoxide (RO⁻) | Ether | SN1 or SN2 |

| Cyanide (CN⁻) | Nitrile | SN2 |

| Azide (N₃⁻) | Azide | SN2 |

| Amines (RNH₂) | Amine | SN2 |

| Thiolate (RS⁻) | Thioether | SN2 |

Rearrangement Reactions and Fragmentations Involving the Chlorobutyl Side Chain

The carbocation intermediate formed during SN1 reactions of the 1-chlorobutyl side chain could be susceptible to rearrangement reactions. A 1,2-hydride shift from the adjacent carbon in the butyl chain could lead to a more stable secondary carbocation, which could then be trapped by a nucleophile.

Radical Processes and Their Implications for Furan Degradation and Functionalization

The reactivity of furan and its derivatives is significantly influenced by radical processes, which play a crucial role in both their degradation and functionalization pathways. The presence of substituents on the furan ring, such as the 1-chlorobutyl and propyl groups in this compound, dictates the preferred sites of radical attack and the stability of the resulting intermediates.

Radical attack on the furan ring can occur via two primary mechanisms: addition to the double bonds of the ring and hydrogen abstraction from the substituents. The hydroxyl radical (•OH), a key species in atmospheric and combustion chemistry, readily reacts with furans. whiterose.ac.uk For substituted furans, the reaction can proceed through OH addition to the furan ring or H-atom abstraction from the alkyl side chains. whiterose.ac.uk The presence of alkyl groups, such as the propyl group in this compound, can increase the rate of reaction with hydroxyl radicals compared to unsubstituted furan. researchgate.net

The stability of the radical intermediates formed is a key factor in determining the reaction pathway. The abstraction of a hydrogen atom from the α-position of the alkyl substituent is often favored due to the formation of a resonance-stabilized radical. In the case of this compound, hydrogen abstraction could occur from the propyl group or the chlorobutyl group. The resulting furan-containing radical can then undergo further reactions, leading to a variety of products.

Advanced Oxidation Processes (AOPs) that generate highly reactive radicals are effective in the degradation of furan derivatives. researchgate.net These processes are often non-selective, leading to the breakdown of the furan ring. researchgate.net Radical scavengers can be employed to study the mechanisms of these degradation processes by identifying the key radical species involved. researchgate.net

The direct C-H alkylation of furans can also be achieved through radical-mediated pathways. For instance, a palladium-catalyzed reaction can generate an alkyl radical from an alkyl iodide, which then adds to the furan ring. rsc.org This type of functionalization highlights the synthetic utility of understanding radical processes involving furans.

| Reaction Type | Reactant | Key Radical Intermediate | Implication |

| OH Radical Reaction | Substituted Furans | OH-adduct or Alkyl Radical | Degradation in atmospheric and combustion environments. whiterose.ac.uk |

| H-Abstraction | Alkyl-substituted Furans | Resonance-stabilized Furan Radical | Initiation of degradation and functionalization pathways. ugent.be |

| Advanced Oxidation | Furan Derivatives | Hydroxyl Radicals (•OH) | Non-selective degradation of the furan ring. researchgate.net |

| Pd-catalyzed Alkylation | Furans and Alkyl Iodides | Alkyl Radical | C-H functionalization of the furan ring. rsc.org |

Thermal and Photochemical Transformations of Substituted Furans

Substituted furans undergo a variety of transformations under thermal and photochemical conditions, leading to ring-opening, rearrangement, and functional group modification. The nature of the substituents plays a critical role in directing the outcome of these reactions.

Thermal Transformations:

The thermal decomposition of furans can proceed through both molecular and radical pathways. ugent.be At lower temperatures, molecular rearrangements, such as ring-opening to form carbene intermediates, can be significant. ugent.be For furans with alkyl substituents, the C-H bonds of the alkyl groups are often the weakest and can cleave at higher temperatures to initiate radical chain reactions. ugent.be

In the case of this compound, the presence of the C-Cl bond introduces an additional pathway for thermal decomposition. The relative bond dissociation energies of the C-H bonds on the alkyl chains and the C-Cl bond will influence the initial bond-breaking event. The thermal cyclization and dehydration of appropriate precursors can also be a route to the synthesis of substituted furans. rsc.org

Photochemical Transformations:

Photocatalysis has emerged as a powerful tool for the synthesis and transformation of substituted furans under mild conditions. researchgate.net Visible-light-driven reactions can promote the formation of highly substituted furan derivatives from various starting materials. nih.gov These reactions often proceed through radical intermediates generated by the photocatalyst.

The photocycloaddition of alkenes to appropriately substituted precursors can lead to the formation of tetrasubstituted furans. rsc.org The proposed mechanism involves the formation of a biradical intermediate, which then undergoes cyclization. rsc.org

The selective oxidation of furan derivatives can also be achieved using photothermal catalysis. For example, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) can be accomplished using a MnO2 catalyst and photothermal activation of peroxymonosulfate. acs.org This highlights the potential for controlled functionalization of substituted furans using light and heat.

| Transformation Type | Conditions | Key Intermediates | Outcome |

| Thermal Decomposition | High Temperatures | Carbenes, Radicals | Ring-opening, degradation. ugent.be |

| Photocatalytic Synthesis | Visible Light, Photocatalyst | Radical Intermediates | Formation of highly substituted furans. nih.gov |

| Photocycloaddition | UV or Visible Light | Biradicals | Synthesis of polysubstituted furans. rsc.org |

| Photothermal Catalysis | Light, Heat, Catalyst | Reactive Oxygen Species | Selective oxidation and functionalization. acs.org |

Advanced Spectroscopic and Stereochemical Characterization of 2 1 Chlorobutyl 5 Propylfuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the complete structure of 2-(1-Chlorobutyl)-5-propylfuran. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within a molecule. ipb.pt Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, allowing for a step-by-step assembly of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would reveal correlations between the proton on the carbon bearing the chlorine atom and the adjacent methylene (B1212753) protons of the butyl group, as well as correlations between the protons within the propyl group and the furan (B31954) ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which proton signals correspond to which carbon signals. This is crucial for assigning the resonances of the furan ring, the butyl chain, and the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC correlations would be expected between the furan ring protons and the carbons of the propyl and chlorobutyl substituents, confirming their attachment points to the furan ring.

The following table outlines the expected NMR data for this compound based on its known structure.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (Predicted) | Key HMBC Correlations (Predicted) |

| Furan H-3 | ~6.0 | ~106.0 | H-4 | C-2, C-4, C-5 |

| Furan H-4 | ~6.1 | ~110.0 | H-3 | C-2, C-3, C-5 |

| CH-Cl | ~4.8 | ~65.0 | CH₂ (butyl) | Furan C-2, CH₂ (butyl) |

| Butyl CH₂ | ~1.8 | ~35.0 | CH-Cl, CH₂CH₃ (butyl) | CH-Cl, CH₂CH₃ (butyl) |

| Butyl CH₂CH₃ | ~1.4 | ~22.0 | CH₂ (butyl), CH₃ (butyl) | CH₂ (butyl), CH₃ (butyl) |

| Butyl CH₃ | ~0.9 | ~14.0 | CH₂CH₃ (butyl) | CH₂CH₃ (butyl) |

| Propyl CH₂ | ~2.6 | ~28.0 | CH₂CH₃ (propyl) | Furan C-5, CH₂CH₃ (propyl) |

| Propyl CH₂CH₃ | ~1.6 | ~22.5 | CH₂ (propyl), CH₃ (propyl) | CH₂ (propyl), CH₃ (propyl) |

| Propyl CH₃ | ~0.9 | ~13.8 | CH₂CH₃ (propyl) | CH₂CH₃ (propyl) |

NOESY/ROESY Studies for Stereochemical and Conformational Analysis

While COSY, HSQC, and HMBC experiments establish the bonding network, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry and preferred conformations. These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For the chiral center at the carbon bearing the chlorine atom, NOESY or ROESY experiments could help to determine the relative stereochemistry if other chiral centers were present or to understand the preferred conformation of the butyl group relative to the furan ring.

Advanced NMR (e.g., Diffusion NMR, Solid-State NMR) for Aggregation or Polymorphism (if applicable)

In cases where this compound might exhibit self-aggregation in solution or exist in different crystalline forms (polymorphism), advanced NMR techniques could be employed.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion rates of molecules in solution. fiveable.me It can be used to identify the presence of aggregates, as larger aggregates would diffuse more slowly than individual molecules.

Solid-State NMR (SS-NMR): If the compound is crystalline, SS-NMR can provide information about the structure and dynamics in the solid state. It is particularly sensitive to the local environment of the nuclei and can distinguish between different polymorphic forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key expected FT-IR absorptions would include C-H stretching vibrations for the alkyl and furan ring protons, C-O-C stretching of the furan ring, and the C-Cl stretching vibration.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. It is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The furan ring vibrations and the C-C backbone of the alkyl chains would be expected to show characteristic Raman signals.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Furan Ring | C-H stretch | ~3100 | ~3100 |

| Alkyl Chains | C-H stretch | 2850-3000 | 2850-3000 |

| Furan Ring | C=C stretch | ~1500-1600 | ~1500-1600 |

| Furan Ring | C-O-C stretch | ~1000-1250 | Weak |

| Butyl Chain | C-Cl stretch | ~600-800 | ~600-800 |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

By providing a highly accurate mass measurement, HRMS can confirm the elemental formula of this compound (C₁₁H₁₇ClO). nih.gov

Elucidation of Complex Fragmentation Mechanisms and Isomer Differentiation

When subjected to ionization in a mass spectrometer, molecules fragment in predictable ways. The analysis of these fragment ions (tandem mass spectrometry or MS/MS) can reveal the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of the chlorine atom: This would result in a carbocation that could undergo further rearrangement.

Cleavage of the butyl and propyl chains: Fragmentation of the alkyl side chains would produce a series of characteristic ions.

Furan ring opening: Under higher energy conditions, the furan ring itself could fragment.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if Crystalline Forms are Investigated)

There is no publicly available research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the specific intermolecular interactions present in its solid state remains undetermined. The investigation of crystalline forms of this compound would be necessary to yield such data.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if Chiral)

The presence of a chiral center at the carbon atom to which the chlorine atom is attached in the butyl chain of this compound indicates that the molecule is chiral and can exist as a pair of enantiomers. However, no studies on the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), have been reported. Therefore, experimental data on the specific rotation or molar ellipticity of the individual enantiomers are not available. Such studies would be essential for the characterization and differentiation of the (R) and (S) forms of the molecule.

Computational and Theoretical Chemistry Studies of 2 1 Chlorobutyl 5 Propylfuran

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic structure of molecules. For 2-(1-Chlorobutyl)-5-propylfuran, these calculations are instrumental in understanding the influence of the chlorobutyl and propyl substituents on the furan (B31954) ring's electronic environment.

Aromaticity Assessment of the Furan Ring with Alkyl and Halogen Substituents

The aromaticity of the furan ring is a key determinant of its chemical behavior. While furan is considered aromatic, the degree of its aromaticity is less than that of benzene (B151609) and is influenced by substituents. researchgate.net The presence of electron-donating alkyl groups, such as the propyl group at the C5 position, can enhance the electron density of the furan ring. Conversely, the chlorobutyl group at the C2 position introduces both alkyl and halogen characteristics. The chlorine atom, being electronegative, can withdraw electron density from the ring via the inductive effect, potentially reducing its aromaticity.

Computational methods can quantify this effect through various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). It is anticipated that the interplay of the electron-donating propyl group and the inductively withdrawing chlorobutyl group would result in a nuanced distribution of aromatic character across the furan ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound dictate its behavior in chemical reactions.

The HOMO is expected to be predominantly located on the electron-rich furan ring, influenced by the electron-donating propyl group. This suggests that the molecule would act as a nucleophile in reactions. The LUMO, on the other hand, would likely have significant contributions from the C-Cl antibonding orbital of the chlorobutyl group, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org

| Orbital | Predicted Primary Location | Predicted Influence of Substituents | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | Furan ring and propyl group | Energy raised by the electron-donating propyl group | Nucleophilic center, site of electrophilic attack |

| LUMO | Chlorobutyl group (C-Cl bond) | Energy lowered by the electronegative chlorine atom | Electrophilic center, site of nucleophilic attack |

Charge Distribution and Electrostatic Potential Surface Mapping

The charge distribution within this compound governs its electrostatic interactions. Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.govrsc.orgresearchgate.netacs.org

For this compound, the MEP surface is expected to show a region of negative electrostatic potential around the oxygen atom of the furan ring and extending into the pi-system. The propyl group would contribute to this negative potential. In contrast, a region of positive electrostatic potential, known as a sigma-hole, is predicted on the surface of the chlorine atom along the extension of the C-Cl bond. nih.gov This positive region makes the chlorine atom a potential site for halogen bonding interactions. The hydrogen atoms of the alkyl chains will also exhibit positive potential. These electrostatic features are crucial for understanding intermolecular interactions, such as those with solvents or biological receptors.

Conformational Analysis and Energy Landscapes of the Chlorobutyl and Propyl Side Chains

The flexibility of the chlorobutyl and propyl side chains in this compound gives rise to a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of the molecule's behavior.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of flexible molecules. psu.eduresearchgate.net For this compound, MM can be used to perform a systematic search for low-energy conformers by rotating the single bonds in the side chains. MD simulations, on the other hand, provide a dynamic picture of the molecule's conformational changes over time at a given temperature. rsc.org These simulations can reveal the most populated conformational states and the pathways for interconversion between them.

Prediction of Stable Conformers and Intramolecular Interactions

The stability of different conformers of this compound is determined by a balance of steric and electrostatic interactions. The bulky chlorobutyl and propyl groups can sterically hinder each other, leading to preferred orientations that minimize this repulsion. Furthermore, weak intramolecular interactions, such as hydrogen bonds between the chlorine atom and a hydrogen on the propyl chain, or between the furan oxygen and a hydrogen on a side chain, could stabilize certain conformations.

| Side Chain | Predicted Stable Conformations | Key Intramolecular Interactions |

|---|---|---|

| 1-Chlorobutyl | Anti and gauche conformers around C-C bonds | Steric repulsion between the chlorine atom and the furan ring/propyl group. Potential weak C-H...Cl hydrogen bonding. |

| Propyl | Anti and gauche conformers around C-C bonds | Steric interactions with the chlorobutyl group and the furan ring. Potential weak C-H...O interactions with the furan oxygen. |

Transition State Modeling and Reaction Mechanism Elucidation for Synthetic Pathways and Reactivity

Computational chemistry is instrumental in mapping the intricate details of chemical reactions involving furan derivatives. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, which involves locating and characterizing the transition state—the highest energy point along this path. Density Functional Theory (DFT) is a particularly common method for these investigations.

For the synthesis of substituted furans, computational modeling can elucidate the mechanisms of key reactions. For instance, the Diels-Alder reaction, a common method for forming cyclic compounds, can be modeled to predict the feasibility and stereochemical outcome of reactions involving a furan ring as the diene. Theoretical studies on the Diels-Alder reactions of furan with various alkynes have been performed at the M06/6-311++G(d,p) level of theory. researchgate.net These studies show that the activation barriers are influenced by the electronic nature of the substituents on the alkyne. researchgate.net Such models help in understanding the regioselectivity and stereoselectivity of the cycloaddition, guiding the synthesis of specifically substituted furans. researchgate.net

The reactivity of the furan ring itself is also a subject of intense computational study. The electron-donating nature of the oxygen atom makes the furan ring more reactive than benzene in electrophilic substitution reactions. nih.gov Theoretical investigations into the reaction of furan derivatives with radicals, such as the hydroxyl (OH) radical, help in understanding their atmospheric oxidation mechanisms. researchgate.net Using methods like M06-2X/jun-cc-pVTZ, researchers can model the potential energy surface for different reaction pathways, such as H-abstraction from the ring or side chains, and OH-addition to the double bonds. rsc.org These calculations reveal that at lower temperatures, OH-addition is often the favored pathway. rsc.org

Furthermore, computational models are crucial for understanding the behavior of furans on catalyst surfaces, which is relevant for many industrial processes. DFT calculations have been used to study the conversion of furfural (B47365) to furan and other valuable chemicals on metal surfaces like Pd(111). acs.org These models investigate the adsorption energies of the molecules on the surface and the activation barriers for various reaction steps, such as decarbonylation or hydrogenation, providing insights that are essential for catalyst design and optimization. acs.org For a compound like this compound, similar computational approaches could be used to predict its reactivity in various synthetic transformations, including nucleophilic substitution at the chlorinated carbon, electrophilic attack on the furan ring, or metal-catalyzed cross-coupling reactions.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational quantum chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Visible spectra. These predictions are invaluable for identifying and characterizing newly synthesized compounds and for validating theoretical models against experimental reality.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. globalresearchonline.net By performing these calculations on computationally optimized molecular geometries, a theoretical NMR spectrum can be generated. For furan and its simple alkyl derivatives like 2-methylfuran (B129897) and 2,5-dimethylfuran, DFT calculations (e.g., using the B3LYP functional) have shown good agreement between predicted and experimental ¹H and ¹³C NMR spectra. globalresearchonline.net The presence of electron-donating alkyl groups, for example, is computationally shown to increase the shielding of the furan ring protons. globalresearchonline.net For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms, accounting for the electronic effects of the propyl and chlorobutyl substituents.

Vibrational spectra (IR and Raman) can also be simulated with high accuracy. Harmonic vibrational frequency calculations using DFT methods can predict the positions and intensities of IR and Raman bands. globalresearchonline.net Studies on furan and its derivatives have demonstrated that calculated vibrational frequencies correspond well with experimental spectra, aiding in the assignment of specific vibrational modes, such as C-H stretching, C-C ring stretching, and ring deformation modes. globalresearchonline.netijsrst.comresearchgate.net

The table below illustrates a typical comparison between experimental and computationally predicted spectroscopic data for a representative furan derivative, 2-methylfuran, demonstrating the accuracy of modern theoretical methods.

| Spectroscopic Parameter | Method/Basis Set | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (H3, ppm) | B3LYP/cc-pVTZ (GIAO) | 6.25 | 6.29 |

| ¹H NMR (H4, ppm) | B3LYP/cc-pVTZ (GIAO) | 5.95 | 5.99 |

| ¹H NMR (H5, ppm) | B3LYP/cc-pVTZ (GIAO) | 7.20 | 7.24 |

| ¹³C NMR (C2, ppm) | B3LYP/cc-pVTZ (GIAO) | 151.8 | 152.3 |

| ¹³C NMR (C5, ppm) | B3LYP/cc-pVTZ (GIAO) | 109.5 | 110.1 |

| IR (C=C stretch, cm⁻¹) | B3LYP/cc-pVTZ | 1590 | 1588 |

| IR (Ring breathing, cm⁻¹) | B3LYP/cc-pVTZ | 1030 | 1033 |

Data derived from representative studies on 2-methylfuran for illustrative purposes. globalresearchonline.net

In Silico Screening and Library Design for Furan-Based Scaffolds (excluding biological/medicinal applications)

Beyond single-molecule studies, computational chemistry enables the high-throughput screening of virtual libraries of compounds for specific non-biological applications, such as materials science. rsc.org This in silico approach accelerates the discovery of new materials by predicting their properties before they are ever synthesized, saving significant time and resources.

Furan-based scaffolds are promising building blocks for novel polymers and materials due to their rigidity and potential for chemical modification. rsc.orgnih.gov Computational screening can be used to design libraries of furan derivatives and predict key properties relevant to material performance. For example, in the development of furan-based epoxy resins, DFT calculations can estimate the thermal stability, glass transition temperature, and mechanical properties (e.g., modulus) of the resulting polymers. mdpi.comacs.org By systematically varying the substituents on the furan ring in a virtual library, researchers can identify candidates that are predicted to yield thermosets with superior performance. researchgate.net

Another area of application is in the design of self-healing polymers. These materials often rely on reversible chemical bonds, such as those formed in the Diels-Alder reaction between furan and maleimide (B117702) groups. digitaloceanspaces.com Computational screening can be employed to design furan-based polymers and crosslinkers, predicting the efficiency of the forward and reverse Diels-Alder reactions, which is critical for the material's healing capability. digitaloceanspaces.com

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the performance of furan derivatives in specific applications. For instance, QSPR models have been built to predict the efficacy of furan compounds as corrosion inhibitors for steel. In these studies, various molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) are calculated for a library of furan derivatives and correlated with experimentally determined corrosion inhibition efficiency. The resulting statistical model can then be used to screen new, unsynthesized furan compounds to prioritize the most promising candidates for synthesis and testing. For a molecule like this compound, such screening could predict its potential utility in applications ranging from polymer precursors to functional additives in materials.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." This includes its synthesis, properties, and reactivity as a building block in chemical transformations.

Consequently, it is not possible to provide an article detailing its synthetic applications, including its use in the construction of advanced heterocyclic ring systems, derivatization of its chlorobutyl and propyl moieties, or any associated research findings and data tables as requested.

General chemical principles suggest that such a compound, if synthesized, could potentially undergo a variety of reactions. The chloroalkyl group could be subject to nucleophilic substitution or elimination reactions, and the furan ring could participate in cycloadditions or other transformations. However, without experimental data specific to "this compound," any discussion of its reactivity would be purely speculative and would not adhere to the required standards of a scientifically accurate article based on verified research.

There are no research findings, data tables, or a list of related chemical compounds to present as no studies involving "this compound" have been publicly documented.

Synthetic Applications and Transformations of 2 1 Chlorobutyl 5 Propylfuran As a Building Block

Role as a Precursor in Catalyst Ligand Development or Material Science Precursors

While direct, documented applications of 2-(1-Chlorobutyl)-5-propylfuran in catalyst ligand development or as a material science precursor are not extensively reported in publicly available literature, its molecular structure offers significant potential for such applications. The reactivity of the secondary chloroalkyl group attached to the furan (B31954) ring makes it a versatile building block for the synthesis of more complex functional molecules.

Potential in Catalyst Ligand Development

The development of novel ligands is crucial for advancing homogeneous catalysis. The structure of this compound is well-suited for the synthesis of new phosphine (B1218219) ligands, which are a cornerstone of transition-metal catalysis.

Synthesis of Furan-Based Monodentate Phosphine Ligands

The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by phosphide (B1233454) anions. This reaction provides a straightforward route to a variety of furan-containing phosphine ligands. For example, reacting this compound with a lithium phosphide, such as lithium diphenylphosphide (LiPPh₂), would yield the corresponding tertiary phosphine.

The general reaction is as follows:

The steric and electronic properties of the resulting phosphine ligand can be tuned by varying the R groups on the phosphide nucleophile. This tunability is a key aspect of modern ligand design, allowing for the optimization of catalyst performance in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Interactive Table 1: Hypothetical Furan-Based Phosphine Ligands and Their Potential Catalytic Applications

| Precursor | Phosphide Reagent | Resulting Ligand | Potential Catalytic Application |

| This compound | Lithium diphenylphosphide | 2-(1-(Diphenylphosphino)butyl)-5-propylfuran | Palladium-catalyzed cross-coupling reactions |

| This compound | Lithium dicyclohexylphosphide | 2-(1-(Dicyclohexylphosphino)butyl)-5-propylfuran | Suzuki and Negishi couplings |

| This compound | Lithium di-tert-butylphosphide | 2-(1-(Di-tert-butylphosphino)butyl)-5-propylfuran | Buchwald-Hartwig amination |

Potential as a Precursor for Bidentate Ligands

The furan moiety itself contains a heteroatom (oxygen) that can act as a Lewis base. This opens up the possibility of designing bidentate P,O-ligands from this compound. Once the phosphine group is introduced, the resulting molecule could coordinate to a metal center through both the phosphorus and the furan oxygen atoms. Such bidentate ligands often form more stable metal complexes and can offer unique reactivity and selectivity in catalysis compared to their monodentate counterparts.

Potential in Material Science

Furan derivatives are of growing interest in material science due to their derivation from renewable biomass resources. nih.gov They can serve as monomers for the synthesis of a variety of polymers with interesting properties. researchgate.netwiley-vch.de

Synthesis of Functionalized Monomers for Polymerization

The chlorobutyl group of this compound can be converted into a range of other functional groups that are amenable to polymerization reactions.

Conversion to an Alcohol: Hydrolysis of the chloride would yield the corresponding secondary alcohol. This furan-containing alcohol could then be used as a monomer in the synthesis of polyesters or polyurethanes.

Conversion to an Amine: Reaction with ammonia (B1221849) or an amine could introduce a primary or secondary amine functionality. This could then be used to produce polyamides or polyimines.

Formation of a Grignard Reagent: The chloroalkane can be converted into a Grignard reagent by reaction with magnesium metal. nih.govijsrst.comuzh.ch This organometallic intermediate could then be used in a variety of reactions to introduce other functionalities or to initiate polymerization.

Grafting onto Polymer Backbones

The reactive C-Cl bond allows for the possibility of grafting the 2-propylfuran-5-yl-butyl moiety onto existing polymer chains that have nucleophilic sites. This would be a method for modifying the surface properties of polymers, potentially improving their thermal stability, flame retardancy, or compatibility with other materials.

Interactive Table 2: Potential Monomers Derived from this compound and Their Polymerization Applications

| Functionalization Reaction | Resulting Monomer | Potential Polymer Type |

| Hydrolysis | 1-(5-Propylfuran-2-yl)butan-1-ol | Polyesters, Polyurethanes |

| Amination | 1-(5-Propylfuran-2-yl)butan-1-amine | Polyamides, Polyimines |

| Reaction with Sodium Azide followed by Reduction | 1-(5-Propylfuran-2-yl)butan-1-amine | Polyamides, Polyimines |

Analytical Methodologies for Research Scale Isolation, Purity Determination, and Isomeric Assessment

Advanced Chromatographic Separation Techniques

Chromatographic techniques are paramount for the isolation and purification of 2-(1-Chlorobutyl)-5-propylfuran from complex reaction mixtures and for the assessment of its isomeric purity. Given the compound's substituted furan (B31954) structure, both gas and liquid chromatography are highly applicable.

Preparative HPLC and GC for Isolation of High-Purity Material

The isolation of this compound for detailed characterization and further reactivity studies can be effectively achieved using preparative high-performance liquid chromatography (HPLC) and preparative gas chromatography (GC). warwick.ac.uk

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful technique for purifying gram-scale quantities of target compounds from non-volatile impurities. warwick.ac.uk For a moderately polar compound like this compound, a reversed-phase HPLC method would be a suitable starting point. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. sielc.comsielc.com The crude product from a synthesis reaction, likely containing starting materials, byproducts, and the target compound, can be subjected to preparative HPLC to yield high-purity this compound. nih.gov The scalability of this technique allows for the production of sufficient material for subsequent analytical and research needs. sielc.com

| Parameter | Illustrative Condition | Rationale |

| Column | C18, 250 mm x 21.2 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a range of polarities. sielc.com |

| Flow Rate | 20 mL/min | Appropriate for the column dimension to ensure efficient separation. |

| Detection | UV at 220 nm | The furan ring is expected to have UV absorbance in this region. dss.go.thnih.gov |

| Injection Volume | 1-5 mL of concentrated sample | Maximizes throughput in a preparative context. |

Preparative Gas Chromatography (GC):

For volatile compounds, preparative GC offers high-resolution separation and purification. google.comnih.gov Given that this compound is expected to be reasonably volatile, preparative GC can be employed for its isolation. This technique is particularly useful for separating the target compound from isomers and other volatile impurities that may have similar boiling points. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase.

| Parameter | Illustrative Condition | Rationale |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.53 mm, 1.0 µm film | A common stationary phase for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases that do not react with the analyte. |

| Temperature Program | 100°C (2 min), ramp to 250°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Injector Temp. | 250°C | Ensures complete vaporization of the sample. |

| Detector | Thermal Conductivity Detector (TCD) | A non-destructive detector suitable for preparative work. |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a chiral center at the carbon atom bearing the chlorine atom in the butyl chain of this compound means that it can exist as a pair of enantiomers. carewellpharma.in Chiral chromatography is the definitive method for separating and quantifying these enantiomers, which is crucial as they may exhibit different biological activities or chemical properties. nih.govbenthamdirect.comslideshare.net Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of a variety of chiral compounds, including halogenated molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com

| Parameter | Illustrative Condition | Rationale |

| Column | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel OD-H) | These phases have demonstrated broad applicability for resolving enantiomers. nih.gov |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm | To monitor the elution of the enantiomers. |

| Column Temp. | 25°C | Temperature can influence chiral recognition and separation. |

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

To optimize the synthesis of this compound, it is essential to monitor the progress of the reaction and accurately determine the yield of the product. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are powerful tools for these quantitative analyses. shimadzu.comrestek.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the sensitive and selective detection of MS. researchgate.net This technique is ideal for monitoring the disappearance of starting materials and the appearance of the product in a reaction mixture over time. shimadzu.com By taking aliquots from the reaction at different time points and analyzing them by GC-MS, a reaction profile can be constructed. For quantitative analysis, an internal standard is typically added to each sample to correct for variations in injection volume and detector response. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole GC-MS system can enhance sensitivity and selectivity, especially in complex matrices. shimadzu.com

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is another excellent technique for quantitative analysis and reaction monitoring, particularly for less volatile compounds or when derivatization for GC is not desirable. nih.govresearchgate.net A calibration curve is constructed by analyzing standards of known concentrations of this compound. The peak area of the analyte in the reaction samples is then used to determine its concentration by interpolation from the calibration curve. UV detection is straightforward and robust for compounds with a chromophore like the furan ring. dss.go.thnih.gov

| Method | Key Advantages | Illustrative Application |

| GC-MS | High sensitivity, high selectivity, structural information from mass spectra. | Monitoring the formation of this compound and identifying byproducts in a Friedel-Crafts alkylation reaction. google.com |

| HPLC-UV | Robust, widely applicable, non-destructive. | Quantifying the yield of this compound after purification. nih.gov |

Method Development and Validation for Analysis in Complex Research Matrices

The development of a reliable analytical method is a systematic process that involves selecting and optimizing various parameters to achieve the desired performance. researchgate.netjocpr.comacs.org For the analysis of this compound in complex research matrices, such as crude reaction mixtures or biological samples (in metabolic studies), a thorough method validation is crucial to ensure the reliability of the results. eleapsoftware.comllri.inwjarr.comelementlabsolutions.comujpronline.com

Method Development:

The initial step in method development is to gather information about the analyte's physicochemical properties, such as its polarity, solubility, and UV absorbance. jocpr.com This information guides the selection of the chromatographic mode (e.g., reversed-phase or normal-phase), the column, and the mobile phase. A systematic approach, such as the one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach, can be used to optimize parameters like mobile phase composition, pH, and column temperature to achieve adequate resolution, peak shape, and analysis time. acs.org

Method Validation:

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. llri.inwjarr.com Key validation parameters, as defined by the International Council for Harmonisation (ICH), include: ujpronline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. elementlabsolutions.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. eleapsoftware.comelementlabsolutions.com